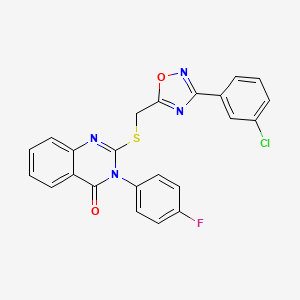
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H14ClFN4O2S and its molecular weight is 464.9. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Antipsychotic/Anticonvulsant Activities : A study by Kaur, Saxena, & Kumar (2010) described the synthesis of similar compounds, highlighting their potential antipsychotic and anticonvulsant activities. These findings suggest potential uses in neurological and mental health research.
Cytotoxic Evaluation for Cancer Research : Research by Hassanzadeh et al. (2019) focused on the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and evaluated their cytotoxic effects against cancer cell lines, indicating their relevance in cancer research.
AMPA Receptor Antagonists for Neurological Disorders : A study by Chenard et al. (2001) developed compounds, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, as AMPA receptor antagonists. This research is significant for understanding and treating neurological disorders.
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Studies : Raval, Desai, & Desai (2012) synthesized pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including compounds similar to the one , and evaluated their antimicrobial activity. This highlights potential applications in the development of new antimicrobial agents.
Design for H1-Antihistaminic Agents : Alagarsamy & Parthiban (2013) synthesized novel quinazolin-4-(3H)-ones as H1-antihistaminic agents, indicating potential applications in allergy and immune response research.
Antibacterial and Antifungal Activity Evaluation : Gupta et al. (2008) conducted a study on 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, assessing their antibacterial and antifungal activities. This indicates the compound's potential in addressing infectious diseases.
Other Potential Applications
Spectroscopic and Theoretical Studies for Material Science : A study by Soliman et al. (2015) explored the spectroscopic properties and theoretical analyses of a similar hybrid compound, indicating its relevance in material science and chemistry.
Analgesic and Anti-inflammatory Activities : Dewangan et al. (2016) synthesized 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, evaluating their analgesic and anti-inflammatory activities. This suggests potential pharmaceutical applications for pain and inflammation management.
Propriétés
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFN4O2S/c24-15-5-3-4-14(12-15)21-27-20(31-28-21)13-32-23-26-19-7-2-1-6-18(19)22(30)29(23)17-10-8-16(25)9-11-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWTJHGNLJODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

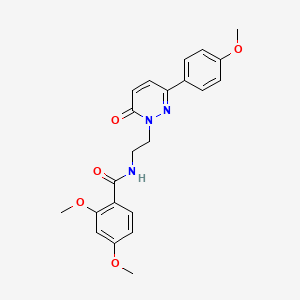
![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
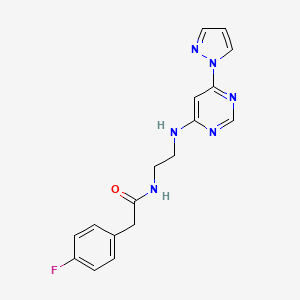
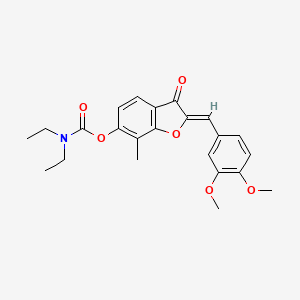
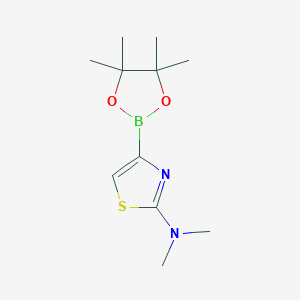


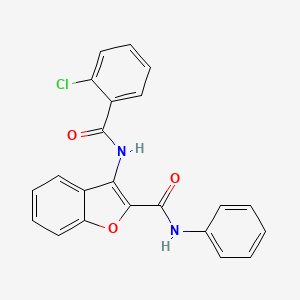
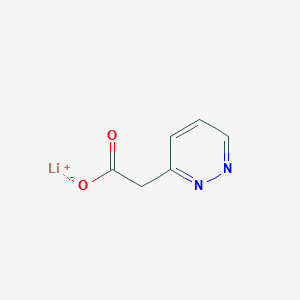
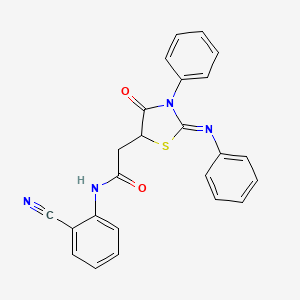
![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)
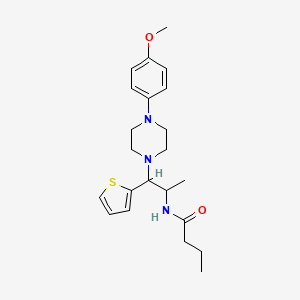
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)